molecular formula C12H13FN2S B13299904 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B13299904
M. Wt: 236.31 g/mol
InChI Key: FIFNSIJCXIDHFH-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethanamine side chain, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:

    2-Fluorophenethylamine: This compound shares the fluorophenyl group but lacks the thiazole ring and ethanamine side chain.

    4-Methylthiazole: This compound contains the thiazole ring and methyl group but lacks the fluorophenyl group and ethanamine side chain.

    Thiazole Derivatives: Various thiazole derivatives with different substituents can be compared based on their chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine

InChI

InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13/h3-7H,14H2,1-2H3

InChI Key

FIFNSIJCXIDHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N

Origin of Product

United States

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